N-(2-Chloro-3-(trifluoromethyl)benzyl)-2-methylpropan-1-amine
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Overview
Description
N-(2-Chloro-3-(trifluoromethyl)benzyl)-2-methylpropan-1-amine is an organic compound that features a benzylamine structure with a trifluoromethyl group and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-3-(trifluoromethyl)benzyl)-2-methylpropan-1-amine typically involves the reaction of 2-chloro-3-(trifluoromethyl)benzyl chloride with 2-methylpropan-1-amine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as distillation or recrystallization would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-3-(trifluoromethyl)benzyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy-substituted benzylamines.
Scientific Research Applications
N-(2-Chloro-3-(trifluoromethyl)benzyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(2-Chloro-3-(trifluoromethyl)benzyl)-2-methylpropan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-4-(trifluoromethyl)benzyl)-2-methylpropan-1-amine
- N-(2-Chloro-3-(difluoromethyl)benzyl)-2-methylpropan-1-amine
- N-(2-Bromo-3-(trifluoromethyl)benzyl)-2-methylpropan-1-amine
Uniqueness
N-(2-Chloro-3-(trifluoromethyl)benzyl)-2-methylpropan-1-amine is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts unique electronic properties that can enhance the compound’s stability and interactions with biological targets.
Properties
IUPAC Name |
N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClF3N/c1-8(2)6-17-7-9-4-3-5-10(11(9)13)12(14,15)16/h3-5,8,17H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQGSQFTLUXIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C(=CC=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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